molecular formula C20H21N3O2S2 B12467917 N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide CAS No. 4845-20-9

N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide

Cat. No.: B12467917
CAS No.: 4845-20-9
M. Wt: 399.5 g/mol
InChI Key: BOJFEUWFOWKZFO-UHFFFAOYSA-N
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Description

N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a phenyl group, and a dimethylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenylpropanamide Moiety: The final step involves the coupling of the benzothiazole derivative with a phenylpropanamide derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE: Characterized by the presence of a benzothiazole ring, a phenyl group, and a dimethylcarbamoyl moiety.

    N-(2-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.

    N-(2-{[(ETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE: Similar structure but with an ethylcarbamoyl group instead of a dimethylcarbamoyl group.

Uniqueness

The uniqueness of N-(2-{[(DIMETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

4845-20-9

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C20H21N3O2S2/c1-23(2)19(25)13-26-20-22-16-10-9-15(12-17(16)27-20)21-18(24)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,24)

InChI Key

BOJFEUWFOWKZFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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